molecular formula C11H20O2 B14647656 5-Hydroxy-2,2,6,6-tetramethylhept-4-en-3-one CAS No. 55252-75-0

5-Hydroxy-2,2,6,6-tetramethylhept-4-en-3-one

Cat. No.: B14647656
CAS No.: 55252-75-0
M. Wt: 184.27 g/mol
InChI Key: SOZFXLUMSLXZFW-UHFFFAOYSA-N
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Description

5-Hydroxy-2,2,6,6-tetramethylhept-4-en-3-one: is an organic compound with the molecular formula C11H20O2. It is known for its unique structure, which includes a hydroxyl group and a double bond within a heptane backbone. This compound is often used in various chemical reactions and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxy-2,2,6,6-tetramethylhept-4-en-3-one typically involves the reaction of 2,2,6,6-tetramethyl-3,5-heptanedione with appropriate reagents under controlled conditions. One common method includes the use of a base such as potassium tert-butoxide in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure consistency and quality.

Chemical Reactions Analysis

Types of Reactions: 5-Hydroxy-2,2,6,6-tetramethylhept-4-en-3-one undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or alkanes.

    Substitution: The hydroxyl group can be substituted with other functional groups under suitable conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Various nucleophiles can be used, depending on the desired substitution product.

Major Products: The major products formed from these reactions include ketones, alcohols, alkanes, and substituted derivatives, depending on the reaction conditions and reagents used .

Scientific Research Applications

Chemistry: In chemistry, 5-Hydroxy-2,2,6,6-tetramethylhept-4-en-3-one is used as a ligand in coordination chemistry, forming stable complexes with metals. It is also employed in organic synthesis as an intermediate for various reactions .

Biology: The compound’s ability to form stable complexes makes it useful in biological studies, particularly in understanding enzyme mechanisms and metal ion interactions.

Medicine: While specific medical applications are limited, its derivatives are explored for potential therapeutic uses, including as antioxidants and enzyme inhibitors.

Industry: In the industrial sector, it is used in the production of fine chemicals, pharmaceuticals, and as a precursor for various functional materials .

Mechanism of Action

The mechanism of action of 5-Hydroxy-2,2,6,6-tetramethylhept-4-en-3-one involves its ability to act as a chelating agent, binding to metal ions and forming stable complexes. This property is utilized in various catalytic processes and in the stabilization of reactive intermediates. The molecular targets include metal ions and enzymes that require metal cofactors for their activity .

Comparison with Similar Compounds

Uniqueness: 5-Hydroxy-2,2,6,6-tetramethylhept-4-en-3-one is unique

Properties

CAS No.

55252-75-0

Molecular Formula

C11H20O2

Molecular Weight

184.27 g/mol

IUPAC Name

5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one

InChI

InChI=1S/C11H20O2/c1-10(2,3)8(12)7-9(13)11(4,5)6/h7,12H,1-6H3

InChI Key

SOZFXLUMSLXZFW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=CC(=O)C(C)(C)C)O

Origin of Product

United States

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